Azoli
Azoles are a class of heterocyclic compounds characterized by the presence of a five-membered ring with one atom of nitrogen and two atoms of oxygen or sulfur, commonly featuring a triazole (1,2,3-triazole) structure. These compounds exhibit a wide range of biological activities due to their structural flexibility and electronic properties, making them valuable in pharmaceuticals, agrochemicals, and materials science.
In the pharmaceutical industry, azoles are particularly noted for their antifungal and antiparasitic properties. Examples include fluconazole, which is widely used to treat fungal infections, and itraconazole, effective against a broad spectrum of fungi. They also have potential in treating parasitic diseases such as malaria due to their ability to inhibit the enzyme farnesyl diphosphate synthase.
In agriculture, azoles are employed as fungicides to protect crops from various diseases caused by fungal pathogens, contributing significantly to crop yields and quality. Their broad-spectrum activity makes them effective against a wide range of plant pathogenic fungi.
Moreover, in materials science, azoles find application in the synthesis of conductive polymers and as ligands in coordination chemistry, due to their unique electronic structure and reactivity.
- Pirazoli, fornisci solo il testo tradotto.
- Tiazoli,
- triazoli. Solo il testo tradotto.
- Imidazoli
- ossadiazoli
- Isossazoli
- Tetrazoli
- Ossazoli, Fornisci solo il testo tradotto.
- tiazoli
- Acidi carbossilici pirazolici e derivati
- ossazoli trisostituiti in posizione 2,4,5
- Fenilpirazoli
- tiazoli 4,5-disostituiti
- Acidi carbossilici imidazolili e derivati
- Fenile-1,3-ossazoli
- imidazoli N-sostituiti
- Iotiazzolini disustituìti
- Nitrimitazoli
- Fenilimidazoli
- tiazoli 2,5-disostituiti
- Fenilossadiazoli
- Amminoimidazoli
- ditiazoli
- tiazoli 2,4,5-trisostituiti
- Acidi tiazolocarbossilici e derivati
- tiazolocarbossammidi
- imidazoli 2,4,5-trisostituiti
- 1,2,4,5-tetrasostituiti imidazoli
- 1,2,4-trisostituiti imidazoli
- 1,2,5-trisostituiti imidazoli
- ossazoli 2,4-disostituiti
- ossazoli 4,5-disostituiti
- Imidazoli carbonilici
- Fenile-1,2,4-triazoli
Letteratura correlata
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Fornitori consigliati
-
NewCan Biotech LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Hangzhou Cedareal Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati









